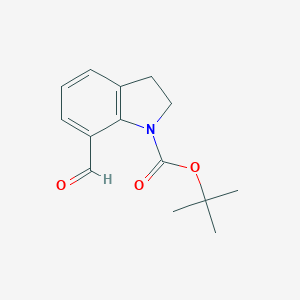

Tert-butyl 7-formylindoline-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYIMEZLCAWOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363223 | |

| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174539-67-4 | |

| Record name | tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Tert-butyl 7-formylindoline-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected indoline core and a reactive aldehyde group, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Nomenclature and Identifiers

The compound is systematically named and identified by several key descriptors, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 174539-67-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| InChIKey | KUYIMEZLCAWOMI-UHFFFAOYSA-N | [1][3] |

| Synonyms | 1-Boc-indoline-7-carboxaldehyde, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | [1][3] |

Structural Features

The molecule's utility is derived from its distinct structural components:

-

Indoline Core: A bicyclic heterocyclic system that is a common motif in a wide range of biologically active compounds.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. It enhances solubility in organic solvents and deactivates the nitrogen towards undesired side reactions, while allowing for regioselective functionalization of the aromatic ring. It can be readily removed under acidic conditions.

-

7-Formyl Group: The aldehyde at the 7-position is the primary center of reactivity. It is an electrophilic site, poised for a multitude of chemical transformations, serving as a linchpin for introducing molecular diversity.

Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, solvent selection, and purification.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Storage | 2-8 °C, under inert atmosphere | [4][5] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of modern spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet around 9.8-10.0 ppm for the aldehyde proton (CHO); aromatic protons on the benzene ring appearing between 7.0-7.8 ppm; two triplets corresponding to the methylene protons (-CH₂-CH₂-) of the indoline ring around 3.0 and 4.0 ppm; and a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by two carbonyl signals: the aldehyde carbon between 190-195 ppm and the carbamate carbonyl around 150-155 ppm. The aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic indoline carbons and the tert-butyl group carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid fingerprint of the key functional groups. Strong, characteristic absorption bands are expected:

-

~1700-1720 cm⁻¹: A strong peak corresponding to the C=O stretch of the aromatic aldehyde.

-

~1680-1700 cm⁻¹: Another strong C=O stretching band from the Boc-carbamate group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portions of the molecule.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 247 or 248, respectively. Common fragmentation patterns include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).

Synthesis and Manufacturing

The regioselective introduction of a formyl group at the C7 position of the N-Boc indoline core is a non-trivial synthetic challenge. The most authoritative method relies on directed ortho-metalation (DoM).

Retrosynthetic Analysis and Workflow

The synthesis logically begins with commercially available indoline, which is first protected and then selectively functionalized. The DoM strategy leverages the Boc group's ability to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic center for subsequent formylation.

Caption: High-level workflow for the synthesis of the target compound.

Recommended Synthetic Protocol

This protocol is a self-validating system, where successful execution of each step sets up the subsequent transformation.

Step A: N-Boc Protection of Indoline

-

Dissolve indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-indoline, which is often used without further purification.

Step B & C: Directed Metalation and Formylation

-

Causality: This step is the most critical. The choice of base and temperature is paramount. sec-Butyllithium (s-BuLi) is preferred over n-BuLi for its higher basicity and reduced nucleophilicity, minimizing side reactions. The reaction must be conducted at low temperatures (-78 °C) under an inert atmosphere (Argon or Nitrogen) to ensure the stability of the lithiated intermediate.

-

Dissolve N-Boc-indoline (1.0 eq) and the chelating agent TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.

-

Stir at -78 °C for an additional hour before allowing the reaction to slowly warm to room temperature.

Step D: Workup and Purification

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a solid.[1]

Chemical Reactivity and Synthetic Utility

The molecule's power as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.

Overview of Reactive Sites

Caption: Key reactive sites on this compound.

Reactions of the Aldehyde Functional Group

The 7-formyl group is a versatile handle for building molecular complexity.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to 7-(aminomethyl)indoline derivatives, a common scaffold in drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, enabling the extension of carbon chains with vinyl groups.[6]

-

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further oxidized or used as handles for other transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄), providing an entry point to amides, esters, and other acid derivatives.

Deprotection of the N-Boc Group

The Boc group is stable to most nucleophilic and basic conditions but can be efficiently cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent quantitatively liberates the indoline nitrogen. This allows for subsequent N-alkylation, N-arylation, or acylation, providing another axis for structural diversification.

Handling, Storage, and Safety

-

Safe Handling: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Optimal Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.[4]

-

Stability: The compound is generally stable under recommended storage conditions. It is sensitive to strong acids (which will cleave the Boc group) and strong oxidizing agents.

Conclusion

This compound is a high-value, multifunctional building block for chemical synthesis. Its well-defined structure allows for predictable and regioselective reactivity at its three key sites: the N-Boc protecting group, the aromatic core, and the versatile 7-formyl group. The synthetic protocols and reactivity profiles detailed in this guide underscore its importance and provide a robust framework for its application in the development of novel therapeutics and complex organic molecules.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate (CAS: 174539-67-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-butyl 7-formylindoline-1-carboxylate, a key heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, detail a robust and widely-used synthetic protocol, analyze its characteristic reactivity, and provide established procedures for its application in further molecular construction. This document is intended to serve as a practical resource, bridging foundational data with field-proven insights for professionals engaged in pharmaceutical and chemical research and development.

Core Compound Identification and Properties

This compound, registered under CAS number 174539-67-4, is a bifunctional indoline derivative. The molecule features an aldehyde group at the 7-position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This combination makes it a versatile intermediate: the aldehyde serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc group provides stability and can be selectively removed under acidic conditions to enable further functionalization at the nitrogen atom.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 174539-67-4 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| IUPAC Name | tert-butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate | [2] |

| Synonyms | N-Boc-indoline-7-carboxaldehyde, 1-Boc-7-formylindoline | [2] |

| Appearance | Solid | - |

| Melting Point | 86-87 °C | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | - |

Synthesis via Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM).[3][4] In this strategy, the Boc group on the indoline nitrogen acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates to a strong organolithium base, positioning it to selectively deprotonate the adjacent C-7 proton on the aromatic ring. This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group exclusively at the 7-position.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in organic synthesis.[5]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 1-indolinecarboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

Step 2: Directed ortho-Metalation

-

To the cooled solution, slowly add sec-Butyllithium (s-BuLi) (approx. 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

Step 3: Formylation

-

In a separate dry flask, dissolve anhydrous N,N-dimethylformamide (DMF) (approx. 2.0 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the lithiated intermediate at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Moiety : The formyl group is a versatile electrophile. It readily participates in nucleophilic additions, reductions to the corresponding alcohol, oxidations to the carboxylic acid, and olefination reactions such as the Wittig reaction.[7][8] A particularly powerful transformation is reductive amination, which allows for the direct formation of secondary or tertiary amines, a common linkage in pharmacologically active molecules.[9][10]

-

Boc-Protected Amine : The Boc group is stable to a wide range of reaction conditions, including those involving organometallics and mild reducing agents. However, it can be cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating the indoline nitrogen for subsequent reactions such as acylation, alkylation, or arylation.

Representative Protocol: Reductive Amination

This protocol describes a general procedure for coupling the aldehyde with a primary amine.

Step 1: Imine Formation

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary amine (1.0-1.2 eq).

-

If desired, add a mild acid catalyst like acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-3 hours.

Step 2: Reduction

-

To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reducing agent is mild and selective for the iminium ion over the starting aldehyde.

-

Stir the reaction at room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired N-substituted 7-(aminomethyl)indoline product.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

-

Hazards : Causes skin irritation and serious eye irritation.[11] Some safety data sheets also indicate potential for acute oral toxicity.[1]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong reducing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. The reliable synthesis via directed ortho-metalation provides excellent regiocontrol, making it a readily accessible building block. Its aldehyde and Boc-protected amine functionalities offer a wide range of possibilities for elaboration into more complex molecular architectures, solidifying its importance in the synthesis of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 7-formylindoline-1-carboxylate

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway from indoline to tert-butyl 7-formylindoline-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented as a robust two-step process, beginning with the protection of the indoline nitrogen via tert-butyloxycarbonylation (Boc-protection), followed by regioselective formylation at the C7 position using the Vilsmeier-Haack reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a formyl group at the 7-position, combined with a Boc-protected nitrogen, yields this compound. This intermediate is particularly valuable as it allows for further synthetic elaborations at two distinct points: the aldehyde functionality and, following deprotection, the indoline nitrogen. The formyl group can participate in a wide array of transformations, including reductive aminations, Wittig reactions, and oxidations, making it a versatile handle for constructing complex molecular architectures.[1]

The synthetic strategy detailed herein is designed for efficiency and control, addressing two fundamental challenges:

-

Nitrogen Reactivity: The secondary amine of the indoline ring is nucleophilic and susceptible to side reactions under electrophilic conditions. Protection is mandatory.

-

Regioselectivity: Formylation of the aromatic ring must be directed specifically to the C7 position to yield the desired isomer.

Our approach systematically addresses these points through a logical two-step sequence.

Diagram of Overall Synthetic Workflow

Caption: A two-step synthetic pathway from indoline to the target compound.

Part 1: N-Protection of Indoline with a Tert-Butyloxycarbonyl (Boc) Group

Expertise & Rationale: The Imperative of Nitrogen Protection

Before attempting electrophilic aromatic substitution on the indoline ring, the secondary amine must be protected. Unprotected indoline would readily react with the Vilsmeier reagent at the nitrogen atom, preventing the desired C-formylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[2][3]

Why the Boc Group is Superior for this Synthesis:

-

Stability: It is highly stable to a wide range of nucleophilic and basic conditions, including those employed during the subsequent Vilsmeier-Haack formylation.[2]

-

Mild Cleavage: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which preserves the integrity of other sensitive functional groups in the molecule.[3][4]

-

Electronic Effect: As an electron-withdrawing carbamate, the Boc group slightly deactivates the aromatic ring, which helps to control the formylation reaction and favors substitution at the C7 position.

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for introducing the Boc group. The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O, thereby accelerating the reaction with the relatively non-nucleophilic indoline nitrogen.[3][5]

Experimental Protocol: Synthesis of tert-butyl indoline-1-carboxylate

This protocol is a robust and widely applicable method for the N-Boc protection of indoline.[5]

Materials:

-

Indoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of indoline (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add DMAP (0.1 equiv.).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution portion-wise at room temperature while stirring.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl indoline-1-carboxylate as a pure compound.

Part 2: Regioselective C7-Formylation via the Vilsmeier-Haack Reaction

Expertise & Rationale: Directing the Formyl Group

The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[7]

Mechanism of the Vilsmeier-Haack Reaction:

-

Vilsmeier Reagent Formation: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[7][9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-Boc-indoline attacks the electrophilic carbon of the Vilsmeier reagent. In this substrate, the attack is directed to the C7 position, ortho to the nitrogen atom. This regioselectivity is governed by the directing effect of the N-Boc group and the inherent electronic properties of the indoline ring system.

-

Aromatization and Hydrolysis: A proton is lost to restore aromaticity, forming an iminium ion intermediate. During aqueous work-up, this intermediate is readily hydrolyzed to yield the final aldehyde product, this compound.[9]

Diagram of the Vilsmeier-Haack Reaction Mechanism

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to tert-Butyl 7-Formylindoline-1-carboxylate: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4), a key bifunctional intermediate in the synthesis of complex indoline and indole-based molecules. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification and quality assessment of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure both technical accuracy and practical utility.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)indoline-7-carboxaldehyde or N-Boc-7-formylindoline, is a valuable building block in organic synthesis. The presence of a reactive aldehyde group at the 7-position of the indoline ring, combined with a Boc-protected nitrogen, allows for selective chemical modifications at either terminus of the molecule. This dual functionality makes it an important precursor for the synthesis of a wide array of pharmaceutical agents and natural products.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed analysis of its key spectroscopic signatures.

Molecular Structure and Properties:

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol

-

Melting Point: 86-90 °C

-

Appearance: Solid

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | H (formyl) |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~4.1 | t | 2H | N-CH₂ |

| ~3.1 | t | 2H | C-CH₂-C |

| ~1.6 | s | 9H | C(CH₃)₃ |

Note: The predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Interpretation:

-

Aldehyde Proton: A singlet peak is anticipated at a significantly downfield chemical shift (around 9.9 ppm), which is characteristic of a formyl proton.

-

Aromatic Protons: The three protons on the aromatic ring are expected to appear as a set of coupled multiplets (doublets and a triplet) in the region of 7.1-7.6 ppm. The electron-withdrawing nature of the formyl group and the electron-donating effect of the indoline nitrogen will influence their precise chemical shifts.

-

Indoline Protons: The two methylene groups of the indoline ring are expected to appear as triplets around 4.1 ppm (for the CH₂ adjacent to the nitrogen) and 3.1 ppm (for the other CH₂). The downfield shift of the N-CH₂ is due to the deshielding effect of the adjacent nitrogen atom.

-

Boc Protons: A strong singlet integrating to nine protons is expected around 1.6 ppm, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~153 | C=O (Boc) |

| ~145 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Ar-C (quaternary) |

| ~82 | C(CH₃)₃ |

| ~50 | N-CH₂ |

| ~28 | C(CH₃)₃ |

| ~27 | C-CH₂-C |

Note: This is predicted data based on known chemical shifts for similar functional groups and structural motifs.

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the aldehyde carbonyl carbon at a very downfield position (~192 ppm) and another for the carbamate carbonyl of the Boc group (~153 ppm).

-

Aromatic Carbons: The six carbons of the aromatic ring will appear in the region of 118-145 ppm. The quaternary carbons (those without attached protons) will generally have lower intensities.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons will give a strong signal around 28 ppm.

-

Indoline Carbons: The two methylene carbons of the indoline ring are predicted to appear at approximately 50 ppm (N-CH₂) and 27 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover all proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, which validates the assignments.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to establish connectivity.

-

Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250, ~1150 | Strong | C-O stretch (carbamate) |

Interpretation:

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The carbamate C=O stretch is expected around 1710 cm⁻¹, while the aromatic aldehyde C=O stretch is anticipated at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

-

C-H Stretching: The C-H stretching vibrations of the aldehyde group typically appear as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretches of the indoline and tert-butyl groups will be observed around 2975 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching of the aromatic ring are expected in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: Strong bands associated with the C-O stretching of the carbamate group are expected in the 1250-1150 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted MS Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₄H₈]⁺ |

| 174 | [M - Boc]⁺ |

| 146 | [M - Boc - CO]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 247, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern:

-

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), leading to a peak at m/z 191.

-

Cleavage of the entire Boc group would result in a fragment at m/z 174.

-

Subsequent loss of carbon monoxide (CO) from the formyl group could lead to a peak at m/z 146.

-

A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly likely.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI). ESI is a softer ionization technique that is more likely to show the molecular ion, while EI can provide more detailed fragmentation information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation, confirming the presence of all key functional groups and the overall molecular architecture. By following the outlined experimental protocols and principles of interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the success of their subsequent research and development endeavors.

Physical properties of Tert-butyl 7-formylindoline-1-carboxylate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of Tert-butyl 7-formylindoline-1-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. This document synthesizes available data with established analytical procedures to offer a practical resource for laboratory and development settings.

Introduction to this compound

This compound, also known as N-Boc-7-formylindoline, is a bifunctional molecule featuring a protected indoline core with a reactive aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex heterocyclic compounds. Its structural attributes are pivotal in the development of novel pharmaceutical agents and other specialized chemical entities. A comprehensive understanding of its physical properties is therefore essential for its effective application in research and development.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, reaction setup, and purification. This section details the melting point and solubility of this compound.

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point is in the range of 86-90 °C.[1] A narrow melting range within this window is indicative of high purity.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 86-87 °C | [2] |

| 86-90 °C | [1] | |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Solid | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, a qualitative assessment can be made based on its chemical structure. The presence of the large, nonpolar tert-butyl group and the aromatic indoline core suggests good solubility in common nonpolar to moderately polar organic solvents.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

-

Moderate Solubility: Methanol, Ethanol.

-

Low to Insoluble: Water, Hexanes.

It is imperative for researchers to experimentally determine the solubility in the specific solvent system to be used for any given application. The following section provides a standardized protocol for such a determination.

Experimental Protocols for Property Determination

The following protocols are provided as a guide for the in-house determination and verification of the physical properties of this compound.

Melting Point Determination

The determination of a precise melting point range is crucial for confirming the identity and purity of a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 2 °C/minute).

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Diagram 1: Workflow for Melting Point Determination

Caption: A schematic overview of the steps involved in determining the melting point of a solid organic compound.

Solubility Determination (Qualitative)

This protocol outlines a method for rapidly assessing the solubility of the compound in various laboratory solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).

-

Sample Preparation: A fixed amount of the solid (e.g., 10 mg) is weighed into separate small vials.

-

Solvent Addition: A specific volume of a solvent (e.g., 1 mL) is added to each vial.

-

Mixing: The vials are agitated (e.g., vortexed or shaken) for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Observation: The vials are visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as 'soluble', 'partially soluble', or 'insoluble'.

Diagram 2: Workflow for Qualitative Solubility Assessment

Caption: A flowchart illustrating the process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

This technical guide has consolidated the available data on the physical properties of this compound and provided standardized protocols for their experimental determination. The established melting point of 86-90 °C serves as a reliable benchmark for purity assessment. While quantitative solubility data remains to be extensively published, the structural characteristics of the molecule suggest good solubility in common organic solvents. The provided experimental workflows offer a robust framework for researchers to verify these properties in their own laboratory settings, ensuring the reliable and effective use of this important synthetic intermediate.

References

A Comprehensive Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate for the Research Scientist

An essential building block in modern medicinal chemistry, tert-butyl 7-formylindoline-1-carboxylate (CAS No. 174539-67-4) serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group at the 7-position, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, renders this compound a highly versatile and strategically important building block. The Boc group provides stability and allows for controlled, regioselective reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This unique combination of features makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and various protein kinases.[1][2]

Commercial Availability: A Comparative Overview of Suppliers

A critical first step in any research endeavor is the procurement of high-quality starting materials. This compound is readily available from a number of commercial suppliers. The following table provides a comparative overview of offerings from several reputable vendors to aid in the selection process. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Vibrant Pharma Inc. | tert-Butyl 7-formyl-1H-indole-1-carboxylate | 174539-67-4 (assumed, listed as N/A) | 97% | 1g, 5g, 25g |

| Pharmaffiliates | tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate | 2408761-23-7 | Not specified | Inquiry |

| SynHet | tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate | 253801-24-0 | >99% | Inquiry |

| Sigma-Aldrich | tert-Butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3 | Not specified | Various |

| BOC Sciences | Indole-7-carboxaldehyde | 1074-88-0 | 98% | Inquiry |

Note: Some suppliers may list related indole or isoquinoline derivatives. It is crucial to verify the CAS number (174539-67-4) to ensure the procurement of the correct indoline compound.

Synthesis: A Reliable and Scalable Protocol

The synthesis of this compound can be reliably achieved through a two-step procedure involving the Boc protection of indoline followed by directed ortho-lithiation and formylation. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)indoline

This initial step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, which is crucial for directing the subsequent formylation to the 7-position and preventing side reactions.

Caption: Boc protection of indoline.

Experimental Protocol:

-

To a stirred solution of di-tert-butyl dicarbonate (1.04 eq) in tetrahydrofuran (THF), add indoline (1.0 eq) dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by the evolution of carbon dioxide.

-

Upon completion, the solvent is removed under reduced pressure to yield 1-(tert-butoxycarbonyl)indoline, which can be used in the next step without further purification.

Step 2: Directed Lithiation and Formylation

The key step in the synthesis is the regioselective deprotonation at the 7-position of the indoline ring, directed by the Boc group. This is achieved using a strong base, followed by quenching with an electrophilic formylating agent.

Caption: Directed lithiation and formylation of N-Boc-indoline.

Experimental Protocol:

-

A solution of 1-(tert-butoxycarbonyl)indoline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

sec-Butyllithium (1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Characterization: Spectroscopic and Physical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of this compound.[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Solid |

| Melting Point | 86-87 °C |

| CAS Number | 174539-67-4 |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 10.11 (s, 1H), 7.64 (dd, J = 7.5, 1.0 Hz, 1H), 7.36 (dq, J = 7.5, 1.0 Hz, 1H), 7.10 (t, J = 7.5 Hz, 1H), 4.17 (t, J = 8.0 Hz, 2H), 3.07 (t, J = 8.0 Hz, 2H), 1.51 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 189.6, 153.9, 143.7, 134.5, 129.2, 126.1, 125.0, 124.0, 82.5, 49.9, 28.2.

-

Infrared (IR, KBr) cm⁻¹: 1700, 1675 (C=O).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The 7-substituted indoline motif is a key feature in many potent and selective inhibitors of protein kinases, which are important targets in oncology and other diseases.[2] The formyl group at the 7-position allows for the introduction of diverse functionalities through various chemical transformations, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

For example, the aldehyde can be converted to an oxime, which can then be further elaborated into more complex heterocyclic systems. Reductive amination of the aldehyde with a variety of primary and secondary amines provides a straightforward route to 7-(aminomethyl)indoline derivatives, which are of interest in the development of central nervous system (CNS) active agents.[1] Furthermore, the indoline scaffold itself can be oxidized to the corresponding indole, providing access to another important class of bioactive molecules.

The strategic placement of the formyl group at the 7-position, combined with the stability and directing effects of the Boc protecting group, makes this compound an indispensable tool for medicinal chemists and organic synthesis practitioners engaged in the design and synthesis of novel therapeutic agents.

References

Literature review of Tert-butyl 7-formylindoline-1-carboxylate applications

An In-Depth Technical Guide to the Applications of Tert-butyl 7-formylindoline-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Versatile Indoline Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a key heterocyclic intermediate, has emerged as a scaffold of significant interest for researchers in drug development and fine chemical synthesis.[1][2] Its utility stems from a unique combination of structural features: a bicyclic indoline core, a labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a reactive formyl (aldehyde) group at the 7-position of the aromatic ring.

This guide provides an in-depth exploration of the applications of this compound (CAS Number: 174539-67-4).[3][4] We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its role in the synthesis of high-value molecules, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Key Structural Features and Their Synthetic Implications:

-

Indoline Core: A privileged scaffold in medicinal chemistry, the indoline nucleus is a common feature in numerous biologically active compounds.

-

Boc Protecting Group: The Boc group serves a dual purpose. It deactivates the indoline nitrogen, preventing unwanted side reactions, and enhances the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.[1] Its acid-labile nature allows for straightforward deprotection under mild conditions, enabling further functionalization of the nitrogen atom at a later synthetic stage.

-

7-Formyl Group: This aldehyde functionality is the primary reactive handle for a multitude of chemical transformations. It serves as a versatile electrophilic site for carbon-carbon and carbon-nitrogen bond formation, allowing for the introduction of diverse substituents and the elaboration of the indoline core into more complex structures.

Physicochemical Properties and Handling

A foundational understanding of a reagent's physical properties is critical for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 174539-67-4 | [3][4] |

| Molecular Formula | C₁₄H₁₇NO₃ | [3] |

| Molecular Weight | 247.29 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 86-87 °C | [3] |

| Synonyms | 1-Boc-7-formylindoline, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | [4] |

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. As with all fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the reactivity of its aldehyde group. This section details the key transformations that make it an invaluable tool for molecular elaboration.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most robust and widely used methods for forming amine-containing compounds. For this compound, this reaction provides a direct route to installing a diverse array of substituted aminomethyl groups at the 7-position.

Mechanism and Rationale: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate between the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

Figure 1: General workflow for the reductive amination of this compound.

Field-Proven Protocol: Synthesis of a 7-(Piperidin-1-ylmethyl)indoline Derivative

-

Reaction Setup: To a solution of this compound (1.0 g, 4.04 mmol) in 1,2-dichloroethane (DCE, 20 mL) in a round-bottom flask, add piperidine (0.44 mL, 4.45 mmol).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.29 g, 6.06 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Olefination Reactions: Building Carbon Scaffolds

Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for converting aldehydes into alkenes, providing a powerful means of carbon-carbon bond formation and chain extension.

Mechanism and Rationale:

-

Wittig Reaction: Utilizes a phosphorus ylide (a phosphonium salt deprotonated with a strong base) to react with the aldehyde, forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide. The stereoselectivity (E vs. Z alkene) is influenced by the stability of the ylide.

-

HWE Reaction: Employs a phosphonate carbanion, which is generally more reactive than the corresponding Wittig ylide and can be generated with weaker bases. A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification. HWE reactions often show high E-selectivity for the resulting alkene.

These reactions are instrumental in synthesizing precursors for more complex molecules, such as the CysLT1 antagonists where an α,β-unsaturated ester is installed.[5]

Field-Proven Protocol: HWE Synthesis of an α,β-Unsaturated Ester [5]

-

Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve triethyl phosphonoacetate (0.85 mL, 4.24 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

-

Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 170 mg, 4.24 mmol) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 g, 4.04 mmol) in anhydrous THF (10 mL) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 25 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target alkene.

Other Key Transformations

-

Oxidation to Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or the Pinnick oxidation (sodium chlorite, NaClO₂). This provides an entry point for synthesizing amides, esters, and other carboxylic acid derivatives.

-

Grignard and Organolithium Additions: As a classic electrophile, the aldehyde reacts with organometallic reagents to form secondary alcohols, providing another route for C-C bond formation.

-

Henry Reaction (Nitroaldol): Reaction with a nitroalkane (e.g., nitromethane) under basic conditions yields a β-nitro alcohol, a versatile intermediate that can be further transformed into amino alcohols or α,β-unsaturated nitro compounds.

Application in Drug Discovery: Synthesis of CysLT1 Antagonists

A prominent application of this compound is in the synthesis of potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonists.[5] These compounds are of significant therapeutic interest for treating inflammatory diseases, particularly asthma.[5]

The synthesis of these antagonists often involves an initial HWE or Wittig reaction on the 7-formyl group to install an acrylic acid or ester side chain.[5] This is followed by a series of steps, including amide coupling and eventual deprotection, to yield the final active pharmaceutical ingredient (API). The indoline core serves as a rigid scaffold to correctly orient the key pharmacophoric elements for optimal receptor binding.

Figure 2: A representative synthetic pathway towards CysLT1 antagonists utilizing this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic synthetic platform. Its well-defined reactive sites—the Boc-protected nitrogen and the 7-formyl group—allow for a predictable and sequential elaboration of the indoline core. This control is indispensable in multi-step syntheses common in drug discovery and process chemistry. The protocols and applications detailed in this guide underscore its value, providing researchers with the foundational knowledge to confidently incorporate this versatile building block into their synthetic endeavors, accelerating the path towards novel chemical entities and potential therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Tert-butyl 7-formylindoline-1-carboxylate Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide delves into the promising biological activities of derivatives of Tert-butyl 7-formylindoline-1-carboxylate, a versatile building block for creating diverse chemical libraries. While direct studies on this specific carboxylate are nascent, the extensive research on the broader indoline class provides a strong foundation for predicting the therapeutic potential of its derivatives. This document will explore the potential anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, supported by mechanistic insights and detailed experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole and indoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation.[1][2] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as NFkB/PI3/Akt/mTOR.[1][2] The derivatization of the 7-formyl group of this compound offers a strategic approach to synthesize novel compounds with enhanced anticancer efficacy.

Mechanism of Action: A Multi-pronged Attack

Indoline derivatives can exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells. For instance, the indoline derivative N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) has been identified as a potent inducer of apoptosis in breast cancer cells through the activation of caspases-3 and -9.[3]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[2]

-

Kinase Inhibition: Indoline scaffolds are effective inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] This includes epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[3][4]

-

Inhibition of Signaling Pathways: The NFkB/PI3/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by indole derivatives represents a key therapeutic strategy.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of newly synthesized derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of Indoline Derivatives against Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| HNPMI | MCF-7 | 64.10 | [3] |

| HNPMI | SkBr3 | 119.99 | [3] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | 6.10 | [5] |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | 6.49 | [5] |

Visualization: Anticancer Mechanisms of Indoline Derivatives

Caption: Mechanisms of anticancer activity of indoline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Indoline derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.[6][7] The synthesis of novel derivatives from this compound could lead to the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

Mechanism of Action: A Dual-Targeting Approach

Indoline-based compounds have been shown to inhibit multiple targets in the arachidonic acid cascade, a key pathway in inflammation.[8]

-

Dual 5-LOX/sEH Inhibition: Some indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8][9] Inhibition of 5-LOX blocks the production of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[9]

-

COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), certain indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[10][11] Some derivatives show selectivity for COX-2, which is preferentially expressed at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

-

Cytokine Suppression: Indoline derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6][12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW264.7 macrophage cells in a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indoline derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Determine the inhibitory effect of the compounds on NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Data Presentation: Inhibitory Activity of an Indoline Derivative

| Compound | Target | IC50 (µM) | Reference |

| Derivative 73 | 5-LOX | 0.41 | [8] |

| Derivative 73 | sEH | 0.43 | [8] |

Visualization: Anti-inflammatory Workflow

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The indoline scaffold has attracted interest as a source of new antibacterial agents.[13][14] Indoline-containing compounds have demonstrated activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some also act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[13][14]

Mechanism of Action: Disrupting Bacterial Integrity

The antimicrobial mechanisms of indoline derivatives are still being elucidated, but potential modes of action include:

-

Membrane Disruption: Some derivatives may disrupt the integrity of the bacterial cell membrane, leading to cell death.[15]

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), can block critical metabolic pathways.[15]

-

Biofilm Inhibition: The ability to inhibit biofilm formation is a crucial attribute for combating chronic and persistent infections.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium overnight.

-

Compound Dilution: Prepare two-fold serial dilutions of the indoline derivatives in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: MIC Values of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3O | K. pneumoniae | 4-8 | [15] |

| 3P | K. pneumoniae | 4-8 | [15] |

| 4O | K. pneumoniae | 4-8 | [15] |

| 4P | K. pneumoniae | 4-8 | [15] |

Enzyme Inhibitory Activity: A Key to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Indoline derivatives have been shown to be effective inhibitors of various enzymes implicated in disease.

Targeted Enzymes and Therapeutic Implications

-

α-Glucosidase and α-Amylase Inhibitors: Inhibition of these enzymes can delay carbohydrate digestion and absorption, making it a valuable strategy for managing type 2 diabetes.[16]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic approach for B-cell malignancies and autoimmune diseases.[17]

Experimental Protocol: α-Glucosidase Inhibition Assay

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: In a 96-well plate, mix the enzyme, the indoline derivative (at various concentrations), and a buffer solution. Pre-incubate for 10 minutes.

-

Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitrophenol.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.